[(4-Methylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
Description
(4-Methylphenyl)sulfonylamine is a sulfonamide derivative characterized by a 4-methylphenyl group linked via a sulfonyl moiety to a branched 1,1,3,3-tetramethylbutylamine group.
Properties
IUPAC Name |
4-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-12-7-9-13(10-8-12)19(17,18)16-15(5,6)11-14(2,3)4/h7-10,16H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZDYMWSZVIIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)sulfonylamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4-Methylphenyl)sulfonylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine (CAS 873589-08-3)
- Structure : Differs in the phenyl substituents (2,5-dichloro-4-ethoxy vs. 4-methyl).
- Properties: The electron-withdrawing chloro and ethoxy groups may reduce solubility in nonpolar media compared to the 4-methyl analog.
- Applications : Likely explored for antimicrobial or pesticidal activity due to halogenation, though specific data are unavailable .
(Benzylsulfamoyl)[(4-methylphenyl)methyl]amine (CAS 478261-09-5)
- Structure : Contains a sulfamoyl bridge (-SO2-NH-) linking benzyl and 4-methylbenzyl groups instead of a sulfonyl (-SO2-) linkage.
- Applications : Possible use in drug discovery for CNS-targeting molecules due to benzyl motifs .
Functional Analogs
Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine (CAS 15721-78-5)
DUSANTOX ODPA (Octylated Diphenylamine)
- Structure : Diphenylamine substituted with 4-(1,1,3,3-tetramethylbutyl) groups.
- Properties : Effective radical scavenger; melting point ~80–90°C.
- Applications : Industrial antioxidant for rubber and lubricants .
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Applications | Notable Properties |
|---|---|---|---|---|
| (4-Methylphenyl)sulfonylamine | Sulfonamide | 4-Methylphenyl, 1,1,3,3-TMB | Potential antioxidant or drug lead | High steric bulk; moderate polarity |
| Bis(4-(1,1,3,3-TMB)phenyl)amine | Alkylated diphenylamine | Dual 4-(1,1,3,3-TMB)phenyl groups | Jet engine oil marker, rubber stabilizer | Hydrophobic; thermal stability |
| DUSANTOX ODPA | Alkylated diphenylamine | 4-(1,1,3,3-TMB)phenyl groups | Rubber/lubricant antioxidant | Radical scavenging; low melting point |
| [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]... | Sulfonamide | Halogenated/alkoxy phenyl, 1,1,3,3-TMB | Antimicrobial candidate | Electron-deficient aryl core |
Abbreviations : TMB = tetramethylbutyl.
Key Research Findings
Antioxidant Activity : Alkylated diphenylamines (e.g., DUSANTOX ODPA) exhibit superior antioxidative performance in rubber and lubricants due to their ability to terminate radical chain reactions . The target compound’s sulfonyl group may offer alternative stabilization mechanisms, though experimental validation is needed.
Environmental Markers : Bis(4-(1,1,3,3-TMB)phenyl)amine is a molecular marker for jet engine oil emissions, distinguishing aviation from automotive sources . The target compound’s absence in such studies suggests niche applicability.
Synthetic Pathways : Sulfonamide derivatives are typically synthesized via sulfonylation of amines. highlights protocols for analogous compounds using sulfonyl chlorides and amines under mild conditions .
Biological Activity
The compound (4-Methylphenyl)sulfonylamine , also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (4-Methylphenyl)sulfonylamine is C₁₄H₂₃NO₂S. It features a sulfonyl group attached to a 4-methylphenyl ring and an amine group linked to a bulky 1,1,3,3-tetramethylbutyl chain. This unique structure contributes to its distinct chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to:
- Sulfonyl Group Interaction : The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Amine Group Participation : The amine group is capable of hydrogen bonding and other interactions that influence the compound's overall biological effects.
Biological Activities
Research indicates that (4-Methylphenyl)sulfonylamine may exhibit various biological activities:
1. Antimicrobial Properties
Studies have suggested that sulfonamide derivatives possess antimicrobial properties. The specific compound has been investigated for its ability to inhibit bacterial growth and could be utilized in developing new antibiotics.
2. Anti-inflammatory Effects
The compound has also been explored for its potential anti-inflammatory effects. In vitro studies indicate that it may reduce inflammatory markers in certain cell lines.
3. Potential Therapeutic Applications
Research is ongoing regarding the therapeutic applications of this compound in drug development. Its unique structure may allow for the design of novel drugs targeting specific diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of (4-Methylphenyl)sulfonylamine:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial strains at varying concentrations. |
| Study B | Anti-inflammatory Effects | Showed reduction in cytokine levels in treated cell cultures. |
| Study C | Drug Development | Explored the compound as a lead candidate for further pharmaceutical applications. |
Comparison with Similar Compounds
To better understand the unique properties of (4-Methylphenyl)sulfonylamine, it can be compared with other sulfonamide derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| [(4-Methylphenyl)sulfonyl]amine | Lacks bulky side chain | Different steric properties may affect activity |
| (4-Bromo-3-methylphenyl)sulfonylamine | Contains bromine atom | Altered reactivity and potential bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
